Piperidine-1-carboximidamide Hydrobromide

Thermal Analysis Salt Selection Solid-State Chemistry

Sourcing the correct salt form for kinase-targeting probes is critical-generic substitution risks assay variability and irreproducible results. Piperidine-1-carboximidamide hydrobromide (CAS 332367-56-3) solves this with defined counterion identity and validated biological activity. • ALK IC50 = 0.174 μM; also active against kallikrein (low μM), EGFR, BRAF V600E, and CDK2. • Distinct melting point (127-130 °C) ensures batch-to-batch consistency vs. other salt forms. • Available in multi-gram quantities with ≥98% purity; sealed dry storage at 2-8 °C; ships ambient.

Molecular Formula C6H14BrN3
Molecular Weight 208.1 g/mol
CAS No. 332367-56-3
Cat. No. B1351067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-1-carboximidamide Hydrobromide
CAS332367-56-3
Molecular FormulaC6H14BrN3
Molecular Weight208.1 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=N)N.Br
InChIInChI=1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H
InChIKeyUOTPMDPAIHTZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-1-carboximidamide Hydrobromide (CAS 332367-56-3): A Guanidine-Derived Scaffold for Medicinal Chemistry and Targeted Research


Piperidine-1-carboximidamide hydrobromide (CAS 332367-56-3) is a hydrobromide salt of a guanidine derivative featuring a piperidine ring [1]. The compound has a molecular weight of 208.10 g/mol (C6H14BrN3) and a melting point of 127–130 °C . It is primarily utilized as a research tool and synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors targeting ALK, EGFR, BRAF, and CDK2, as well as protease inhibitors like kallikrein . The hydrobromide salt form offers distinct physicochemical properties that influence its solubility, stability, and suitability for specific in vitro and in vivo applications.

Why Piperidine-1-carboximidamide Hydrobromide Cannot Be Directly Substituted with In-Class Analogs


Generic substitution among piperidine-1-carboximidamide salts or structurally related carboximidamides is precluded by significant differences in physicochemical properties, biological activity, and handling characteristics. The counterion (e.g., hydrobromide vs. hydrochloride vs. sulfate) critically impacts solubility, melting point, and hygroscopicity, which in turn affect compound stability during storage and reproducibility in biological assays [1][2]. For instance, the hydrobromide salt exhibits a distinct melting point (127–130 °C) compared to the hydrochloride (160–180 °C) and sulfate (>294 °C) forms, indicating divergent thermal behavior and potential formulation challenges . Moreover, reported inhibitory activities against key targets such as ALK (IC50 0.174 μM) and kallikrein (low micromolar range) are specific to the hydrobromide salt or its free base, and direct extrapolation of these values to other salts without experimental validation is scientifically unsound . The crystal packing and hydrogen-bonding networks also vary with the salt form, as demonstrated by crystallographic studies, further influencing solubility and dissolution rates [1]. Therefore, researchers must verify that the specific salt form matches the intended experimental conditions and literature precedents.

Quantitative Evidence Guide: Differentiating Piperidine-1-carboximidamide Hydrobromide from Closest Analogs


Thermal Stability: Melting Point Divergence Between Hydrobromide and Hydrochloride Salts

Piperidine-1-carboximidamide hydrobromide exhibits a melting point of 127–130 °C, significantly lower than the hydrochloride salt's melting point of 160–180 °C . This ~30–50 °C difference reflects distinct intermolecular interactions and lattice energies attributable to the different counterions. The lower melting point of the hydrobromide salt may translate to enhanced solubility in organic solvents or altered thermal stability profiles, which are critical considerations for formulation development and long-term storage [1].

Thermal Analysis Salt Selection Solid-State Chemistry

ALK Kinase Inhibition: Potency Benchmark Against a Key Oncology Target

Piperidine-1-carboximidamide hydrobromide has been identified as a novel inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 value of 0.174 μM (174 nM) . While this activity is reported for the hydrobromide salt, direct comparative data for other salts (e.g., hydrochloride, sulfate) against ALK are not publicly available. However, this IC50 value provides a quantitative benchmark for researchers evaluating this scaffold against clinically relevant ALK inhibitors such as crizotinib (IC50 ~20 nM) or ceritinib (IC50 ~0.15 nM) in the same assay system . The reported selectivity over insulin-like growth factor-1 receptor (IGF1R) further defines its target engagement profile .

Kinase Inhibitor Oncology Target Validation

Kallikrein Inhibition: Low Micromolar Potency Confers Utility in Serine Protease Studies

Piperidine-1-carboximidamide hydrobromide is a potent inhibitor of plasma kallikrein, exhibiting IC50 values in the low micromolar range . While a precise IC50 value is not consistently reported across all sources, one study indicates an IC50 of 27 nM for a related piperidine-1-carboximidamide derivative against human plasma kallikrein [1]. In contrast, the free base and other salt forms lack equivalent documented activity against this target. The hydrobromide salt's optical isomerism also introduces a layer of complexity, as the isomers are reported to exhibit divergent effects on cancer cell growth—one inhibitory and the other stimulatory . This stereochemical nuance underscores the importance of procuring the correct isomer and salt form for reproducible biological studies.

Protease Inhibition Kallikrein Inflammation

Crystal Packing and Hydrogen Bonding: Structural Insights for Solid-State Characterization

X-ray crystallographic analysis of piperidine-1-carboximidamide (free base) reveals a chair conformation for the piperidine ring and an N—H⋯N hydrogen-bonded two-dimensional network along the ac plane [1]. While this structure corresponds to the free base, it provides a foundational understanding of the molecular geometry and intermolecular interactions that are modulated by the hydrobromide counterion in the salt form. The C=N and C—N bond lengths within the guanidine moiety (1.3090 (17) Å and 1.3640 (17)/1.3773 (16) Å, respectively) indicate double- and single-bond character, influencing electron density distribution and potential binding interactions with biological targets [1]. Comparatively, the crystal structure of 4-morpholinecarboxamidine (a structurally related analog) exhibits different packing motifs due to the morpholine ring, highlighting how subtle heterocycle variations impact solid-state properties [2].

Crystallography Solid-State Chemistry Structural Biology

Recommended Application Scenarios for Piperidine-1-carboximidamide Hydrobromide Based on Quantitative Evidence


ALK Inhibitor Tool Compound for Oncology Target Validation

The demonstrated ALK inhibitory activity (IC50 = 0.174 μM) makes piperidine-1-carboximidamide hydrobromide a suitable tool compound for preliminary target validation studies in ALK-driven cancer cell lines. Researchers can use this compound to assess the phenotypic effects of ALK inhibition in vitro, provided that appropriate controls (e.g., crizotinib) are included to contextualize the potency . Its selectivity over IGF1R may also allow for more nuanced pathway analysis compared to broader-spectrum kinase inhibitors.

Plasma Kallikrein Inhibition for Inflammation and Coagulation Research

The low micromolar potency against plasma kallikrein positions this hydrobromide salt as a valuable probe for investigating the kallikrein-kinin system in models of inflammation, hereditary angioedema, and thrombosis . Given the reported stereochemical sensitivity of its biological effects, careful attention to the optical purity and salt form is essential to ensure reproducible results .

Crystallographic Studies Requiring Defined Salt Forms

The distinct melting point and potential for unique crystal packing of the hydrobromide salt make it a candidate for co-crystallization trials with protein targets or for solid-state characterization studies. The established crystal structure of the free base provides a comparative framework for understanding how the hydrobromide counterion alters intermolecular interactions and lattice stability [1].

Scaffold for Multi-Target Kinase Inhibitor Design

Although not directly quantified for this specific salt, the piperidine-1-carboximidamide scaffold has been utilized in the design of inhibitors targeting EGFR, BRAF V600E, and CDK2 . The hydrobromide salt can serve as a starting material for synthesizing derivative libraries aimed at improving potency and selectivity against these kinases, with the understanding that the salt form may influence reaction outcomes and purification efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidine-1-carboximidamide Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.